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Executive Summary

Product Under Evaluation: Native Mass Spectrometry (hnMS) Workflows. Comparative
Alternatives: Hydrophobic Interaction Chromatography (HIC-UV), Denaturing Mass
Spectrometry (dMS), and Peptide Mapping.

In the development of Antibody-Drug Conjugates (ADCSs), structural validation is a multi-
dimensional challenge involving the antibody (mAb), the cytotoxic payload, and the linker
chemistry. While Hydrophobic Interaction Chromatography (HIC) has long been the standard
for monitoring Drug-to-Antibody Ratio (DAR), it fails to provide direct structural identification.
Conversely, standard Denaturing Mass Spectrometry (dMS) often destroys the non-covalent
interactions critical for maintaining the structure of cysteine-linked ADCs.

This guide validates Native Mass Spectrometry (nMS) as the superior "product” for intact
structural analysis, offering a direct comparison against traditional methods. We demonstrate
that nMS provides a self-validating system for DAR determination and drug distribution
analysis, while Peptide Mapping remains the requisite orthogonal method for site-specific
conjugation verification.

Part 1: Comparative Analysis
Native MS vs. HIC-UV for DAR Determination
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The Challenge: Accurately determining the average DAR and Drug Load Distribution (DLD)

without altering the analyte.
e HIC-UV (The Traditional Alternative):

o Mechanism:[1] Separates species based on hydrophobicity changes induced by drug
loading.[2]

o Limitation: Indirect measurement. It assumes peak retention time correlates perfectly with
drug load. Co-eluting impurities or unexpected hydrophobic variants (e.g., linker
hydrolysis) can be misidentified as DAR species. It requires separate calibration for every

new ADC construct.
o Native MS (The Superior Solution):
o Mechanism:[1] Measures the mass-to-charge (

) ratio of the intact complex in a near-physiological state.

o Performance: Directly detects the mass addition of the drug-linker. If the mass shift is not
exactly

, the system flags a degradation product (e.g., payload loss).

o Causality: By using volatile, non-denaturing buffers (e.g., ammonium acetate), nMS
preserves the interchain non-covalent interactions that hold cysteine-linked ADCs
together, which are otherwise dissociated in dMS.

Native MS vs. Denaturing MS
The Challenge: Analyzing Cysteine-linked vs. Lysine-linked ADCs.

e Denaturing MS (dMS):

o Utility: Excellent for Lysine-linked ADCs (e.g., T-DM1) where covalent bonds hold the
heavy/light chains.

o Failure Mode: For Cysteine-linked ADCs (e.g., Brentuximab vedotin), the interchain
disulfides are reduced to attach the drug. Under denaturing conditions (organic
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solvents/acids), the heavy and light chains separate, making it impossible to measure the
intact DAR distribution.

e Native MS (nMS):

o Utility: Keeps the Heavy-Light chain complex intact via electrostatic and Van der Waals
forces.

o Result: Provides a "snapshot” of the therapeutic molecule as it exists in formulation.

Summary of Performance

Hydrophobic . .
. Denaturing MS Native MS (SEC-
Feature Interaction Chrom.
(RP-LCMS) MS)
[21[3][4][5][6] (HIC)
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DAR Accuracy Low (for Cys-ADCs)
resolved) Measurement)
) Destroyed (Non-
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Throughput Medium (15-30 min) High (5-10 min) Medium (10-20 min)
o No (Relies on RT Yes (Mass ID +
Self-Validating? Yes (Mass ID) ]
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Part 2: Visualizing the Validation Logic

The following diagram illustrates the decision matrix for selecting the correct validation
workflow based on ADC linker chemistry.
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Caption: Decision tree for ADC structural validation. Native MS is the critical path for Cysteine-
linked ADCs to prevent complex dissociation.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure that the data
generated is reliable before moving to analysis.
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Protocol A: Native MS for DAR Determination (The "Gold
Standard")

Objective: Determine average DAR and drug distribution for a Cysteine-linked ADC without
dissociating the Heavy/Light chains.

1. Sample Preparation:
o Deglycosylation (Critical): Treat 50 ug of ADC with PNGase F (1 U/ug) for 1 hour at 37°C.

o Why? Removing the N-glycans (approx. 2.9 kDa heterogeneity) reduces spectral
complexity, allowing the drug-load peaks (approx. 1 kDa shifts) to be resolved clearly.

o Buffer Exchange: Use 7K MWCO Zeba spin columns to exchange the sample into 100 mM
Ammonium Acetate (pH 6.8).

o Why? Non-volatile salts (NaCl, PBS) suppress ionization. Ammonium acetate is volatile
and maintains near-neutral pH to preserve protein folding.

2. LC-MS Configuration (Online SEC-MS):

 Column: Size Exclusion Chromatography (SEC) column (e.g., ACQUITY BEH SEC, 2004,
1.7 pm).

e Mobile Phase: 100 mM Ammonium Acetate, pH 6.8 (Isocratic).

e Flow Rate: 0.3 mL/min.

o Mass Spectrometer: Orbitrap (e.g., Q Exactive BioPharma) or High-Res Q-TOF.
o Mode: Positive ESI.
o Source Temp: 250°C (Lower than standard to prevent thermal denaturation).
o Mass Range: High

range (2,000 — 8,000
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). Native antibodies carry fewer charges, appearing at higher
7]
3. Data Analysis & Self-Validation:
o Deconvolution: Use algorithms like ReSpect (Thermo) or MaxEntl (Waters).

» Validation Checkpoint: Calculate the mass difference between the DARO and DAR?2 peaks.

o Pass Criteria:

o If the mass shift deviates, check for linker fragmentation or adduct formation.

Protocol B: Peptide Mapping for Conjugation Site
Verification

Objective: Pinpoint exactly which residues (Cys or Lys) are conjugated.

1. Digestion Strategy:

e Denaturation: Dilute ADC to 1 mg/mL in 6 M Guanidine HCI.

e Reduction/Alkylation: Add DTT (10 mM) followed by lodoacetamide (20 mM).

o Note: For Cys-linked ADCs, alkylation will cap unconjugated cysteines. Conjugated
cysteines are already blocked by the drug.

e Enzyme: Trypsin (Sequence grade).[3] Ratio 1:20 (Enzyme:Protein). Incubate overnight at
37°C.

2. LC-MS/MS Acquisition:
e Column: C18 Reverse Phase (1.7 um, 150 mm).

o Gradient: 0-40% Acetonitrile with 0.1% Formic Acid over 60 mins.
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e MS Method: Data Dependent Acquisition (DDA). Top 5 precursor ions selected for HCD/CID
fragmentation.

3. Self-Validating Identification:

» Diagnostic lons: Search MS/MS spectra for specific "reporter ions" generated by the payload
(e.g., MMAE generates a fragment at

718.5).

e Retention Time Shift: Conjugated peptides will be significantly more hydrophobic (elute later)
than their unconjugated counterparts.

» Validation Checkpoint: The presence of the reporter ion AND the specific mass shift of the
parent peptide confirms the conjugation site.

Part 4: Workflow Visualization (Native MS)
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Caption: Step-by-step Native MS workflow ensuring sample integrity from preparation to DAR
calculation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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